1-(3-chlorophenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chlorophenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a useful research compound. Its molecular formula is C18H15ClN4O2 and its molecular weight is 354.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Research efforts have focused on the synthesis and evaluation of the biological activities of compounds within the 1,2,4-triazole class. For instance, novel antibacterial agents like "1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-Diones" were synthesized and demonstrated effectiveness against both gram-negative and gram-positive bacteria, highlighting the potential of this chemical class in developing new antimicrobials (Sheikh, Ingle, & Juneja, 2009).
Antifungal and Antiprotozoal Properties
Compounds with the 1,2,4-triazole moiety have been explored for their antifungal properties. A study on the synthesis and anti-protozoal activity of novel dihydropyrrolo[3,4-d][1,2,3]triazoles showed promising results against protozoan pathogens, underscoring the utility of this scaffold in developing treatments for protozoal infections (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Chemical Synthesis and Characterization
The chemical synthesis and structural elucidation of triazole derivatives have been a significant area of interest. For example, the synthesis of "4-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione" demonstrated the capabilities in synthesizing and characterizing compounds with potential pharmacological activities, laying the groundwork for further exploration of their utility in various applications (Yeo, Azizan, & Tiekink, 2019).
Oxidation and Addition Reactions
Studies on the oxidation and addition reactions of chloro-substituted 1,4-benzoquinones have provided insights into the reactivity and potential modifications of triazole compounds. Such research has implications for developing new synthetic pathways and understanding the chemical behavior of triazole derivatives under various conditions (Oshima & Nagai, 1988).
Environmental and Green Chemistry
The development of environmentally friendly synthesis methods for triazole derivatives, such as the catalyst-free synthesis of "5,9-Dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones," showcases the application of green chemistry principles in producing triazole compounds, highlighting the importance of sustainable practices in chemical synthesis (Karami, Farahi, & Banaki, 2015).
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-(3,5-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-10-6-11(2)8-14(7-10)22-17(24)15-16(18(22)25)23(21-20-15)13-5-3-4-12(19)9-13/h3-9,15-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRRLIBRHLUKPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.